3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Physicochemical profiling Lipophilicity prediction Medicinal chemistry triage

Researchers screening aminergic GPCR targets often face library redundancy from overrepresented methoxy and halogenated chemotypes. This compound addresses that gap as a structurally differentiated entry with its 3,4-diethoxy substitution and unsubstituted N-phenyl terminus. • Physicochemical differentiation: ethoxy > methoxy lipophilicity and steric bulk alters pharmacophore recognition vs. common 3,4-dimethoxy analogs. • SAR probe utility: enables alkoxy chain length/regiochemistry studies when tested head-to-head against 3,4-dimethoxy, 3-methoxy, and 3,5-diethoxy comparators. • No validated bioactivity data exists; procurement assumes responsibility for de novo pharmacological profiling. Custom synthesis lead times apply.

Molecular Formula C23H31N3O3
Molecular Weight 397.519
CAS No. 1049436-93-2
Cat. No. B2606753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
CAS1049436-93-2
Molecular FormulaC23H31N3O3
Molecular Weight397.519
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3)OCC
InChIInChI=1S/C23H31N3O3/c1-3-28-21-11-10-19(18-22(21)29-4-2)23(27)24-12-13-25-14-16-26(17-15-25)20-8-6-5-7-9-20/h5-11,18H,3-4,12-17H2,1-2H3,(H,24,27)
InChIKeyAFBKSABRLITCJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide: Chemical Identity & Baseline Profile


3,4-Diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide (CAS 1049436-93-2) is a synthetic small molecule belonging to the N-phenylpiperazine benzamide class. Its structure features a 3,4-diethoxy-substituted benzamide core linked via an ethylene spacer to a 4-phenylpiperazine moiety. While this scaffold is broadly explored in medicinal chemistry for interactions with aminergic G-protein-coupled receptors (GPCRs), no authoritative quantitative binding, functional, pharmacokinetic, or in vivo efficacy data for this precise compound were identified from non-excluded primary literature, patent specifications, or authoritative databases. Existing references to receptor interactions (e.g., 5-HT1A, D2) appear exclusively in vendor-generated content from sources explicitly excluded from this analysis.

Structurally distinct N-phenylpiperazine benzamide for aminergic GPCR screening libraries
No validated bioactivity, binding, or ADME data; requires de novo profiling
Physicochemical differentiation (3,4-diethoxy) may support diversity selection

Why Analogs Cannot Replace 3,4-Diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide


Within the N-phenylpiperazine benzamide chemotype, even minor substituent variations on the benzamide ring (e.g., methoxy vs. ethoxy; 3,4- vs. 3,5-substitution pattern) or the terminal N-phenyl ring (e.g., unsubstituted vs. 2-fluorophenyl) are known to produce substantial shifts in receptor affinity, selectivity profiles, and off-target liability. For example, a related study on arylpiperazine benzamide derivatives documented that the nature and position of alkoxy substituents directly modulate D2 dopaminergic versus 5-HT serotonergic receptor engagement. Substituting 3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide with a close analog—such as 3,4-dimethoxy, 3-methoxy, 2-fluorophenyl, or 3,5-diethoxy regioisomeric variants—without experimental validation would introduce uncharacterized risks in target engagement, functional potency, and selectivity. However, class-level inference alone cannot establish directional superiority or inferiority; the critical absence of publicly available head-to-head comparative data for this specific compound means that any substitution decision must be grounded in de novo experimental profiling rather than literature precedent.

Alkoxy substitution (ethoxy vs. methoxy) may alter D2/5-HT receptor engagement; no head-to-head data for this compound
3,4- vs. 3,5-diethoxy regioisomerism can shift selectivity profiles; experimental validation required
N-phenyl ring modification (e.g., 2-fluorophenyl) may introduce uncharacterized off-target liability; class-level inference only

3,4-Diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide: Quantitative Differentiation Evidence


Physicochemical Descriptor Differentiation vs. Closest Analogs

In the absence of published experimental bioactivity data, the only quantifiable differentiation for 3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide relative to its closest commercially available analogs rests on computationally derived or calculated physicochemical properties. The 3,4-diethoxy substitution pattern on the benzamide ring yields distinct lipophilicity and electronic characteristics compared to 3,4-dimethoxy, 3-methoxy, and 3,5-diethoxy regioisomeric variants. These calculated differences are actionable for library design triage but do not constitute evidence of biological superiority. No experimental head-to-head data—binding, functional, ADME, or in vivo—were identified for this compound against any named comparator in the accessible non-excluded literature.

Physicochemical Differentiation
Data to verify
Calculated property differences only (logP, PSA, H-bond capacity) vs. methoxy/regioisomeric analogs
Supports library diversity selection; no biological performance advantage
Based on calculated/vendor-reported molecular properties
Physicochemical profiling Lipophilicity prediction Medicinal chemistry triage

Receptor Binding Affinity: No Verifiable Data

Vendor-generated content from excluded sources (benchchem.com, evitachem.com) asserts that 3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide was 'investigated for receptor binding affinity' with reported 'interactions with 5-HT1A and D2 receptors.' However, these claims are unaccompanied by numeric Ki, IC50, or EC50 values, assay conditions, reference standards, or comparator data. No primary research paper, patent specification, or authoritative database (PubChem, ChEMBL, BindingDB, ChemSpider) contains quantitative affinity measurements for this compound. The Perrone et al. (1994) study of arylpiperazine benzamide congeners provides class-level context—documenting that alkoxy substitution modulates D2 and 5-HT receptor affinity—but the specific 3,4-diethoxy-N-phenylpiperazine derivative is not among the disclosed compounds with explicit binding data. Until primary quantitative data are published, any receptor affinity claims remain unverifiable.

Receptor Binding Data
Data to verify
No quantitative Ki, IC50, or EC50 values from non-excluded sources
Binding claims unverifiable; no basis to prioritize over analogs
Vendor claims of 5-HT1A/D2 interactions lack numeric evidence
Receptor binding 5-HT1A D2 dopamine Data verification

Functional Activity & Selectivity Profile: No Data

No functional assay data (agonist, antagonist, inverse agonist, or allosteric modulator activity), selectivity panel data, or pathway-specific signaling measurements were identified for 3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide in any non-excluded source. The phenylpiperazine benzamide chemotype is historically associated with dopaminergic and serotonergic activity, but the specific pharmacological fingerprint of this compound—its efficacy, potency rank order across receptor subtypes, and off-target liability profile—remains experimentally uncharted in the accessible literature. This data gap precludes any claim of functional differentiation or therapeutic advantage over close analogs such as the 3-methoxy, 2-fluorophenyl, or 3,5-diethoxy variants.

Functional Activity
Data to verify
No agonist/antagonist or selectivity panel data available
Functional differentiation impossible without primary data
No functional assay context reported
Functional assays Selectivity profiling Off-target screening

ADME, Pharmacokinetics & In Vivo Efficacy: No Data

No in vitro ADME parameters (microsomal stability, permeability, plasma protein binding, CYP inhibition), in vivo pharmacokinetic profiles (clearance, half-life, oral bioavailability), or animal model efficacy endpoints were identified for 3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide. Class-level inference from related phenylpiperazine benzamides suggests that the 3,4-diethoxy substitution may confer different metabolic stability and tissue distribution properties compared to dimethoxy or mono-methoxy analogs. However, without compound-specific experimental data, no procurement decision based on ADME or in vivo performance can be supported. The absence of these data equally applies to most closely related commercially listed analogs, meaning no compound in this local analog space currently holds a verifiable ADME advantage.

ADME / In Vivo Profile
Class-level inference
No in vitro ADME or in vivo PK/efficacy data identified
No basis to support drug-like property claims
Class-level inference suggests alkoxy substitution may alter metabolism
ADME Pharmacokinetics In vivo pharmacology

3,4-Diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide: Recommended Applications


Aminergic GPCR Diversity Library Expansion

This compound is suitable as a structurally distinct entry in diversity-oriented screening libraries targeting aminergic GPCRs, where its 3,4-diethoxy substitution pattern and unsubstituted N-phenyl terminus provide physicochemical differentiation from methoxy-substituted, halogenated, or regioisomeric analogs. However, procurement for this purpose must be accompanied by the explicit acknowledgment that no validated biological activity data exist to guide target nomination or hit triage prioritization.

SAR Probe for Alkoxy Substitution Effects

The compound can serve as a SAR probe in medicinal chemistry campaigns exploring the impact of alkoxy chain length and substitution regiochemistry on benzamide-linked phenylpiperazines, contingent upon the generation of de novo pharmacological data alongside comparator compounds. Without parallel testing of 3,4-dimethoxy, 3-methoxy, 3,5-diethoxy, and 2-fluorophenyl analogs, no SAR conclusion can be drawn.

Negative Control & Chemotype Reference for Target Deconvolution

If future studies establish that this compound lacks significant activity at a given target panel, it may find utility as a negative control or chemotype reference compound in target deconvolution or selectivity profiling experiments. This application scenario is entirely prospective and cannot be invoked without primary experimental validation.

Method Development for Phenylpiperazine Detection

The compound may be employed as a reference standard in analytical method development (e.g., LC-MS/MS, HPLC-UV) for the detection and quantification of phenylpiperazine benzamide derivatives in biological matrices, provided that the procurement source supplies adequate purity certification and analytical characterization data.

Application
Selection Property
Validation Focus
GPCR diversity library expansion
Structural distinctiveness (3,4-diethoxy, unsubstituted N-phenyl)
Library diversity; no bioactivity priority assumed
SAR probe for alkoxy substitution effects
Alkoxy chain length and regiochemistry
Parallel testing with dimethoxy, methoxy, regioisomeric, and 2-fluorophenyl analogs required
Negative control / chemotype reference
Lack of activity (to be established)
Experimental confirmation of inactivity at target panel
Analytical reference standard for phenylpiperazine detection
Certified purity and characterization data
Method development (LC-MS/MS, HPLC-UV) with adequate purity certification
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